N-(4-bromophenyl)oxan-4-amine is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 284.2 g/mol. This compound features a brominated phenyl group attached to an oxan-4-amine structure, which contributes to its reactivity and biological activity.
N-(4-bromophenyl)oxan-4-amine is classified as an organic compound, specifically an amine derivative. It is synthesized through various methods, often involving reactions with brominated aromatic compounds. The compound is primarily sourced from chemical databases and research articles focusing on organic synthesis and medicinal chemistry.
The synthesis of N-(4-bromophenyl)oxan-4-amine typically involves the reaction of 4-bromophenylethylamine with an epoxide, such as oxirane. This reaction is facilitated by a catalyst, often a Lewis acid, which helps in the ring-opening of the epoxide to form the desired oxan-4-amine structure.
The molecular structure of N-(4-bromophenyl)oxan-4-amine includes:
InChI=1S/C12H16BrNO/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9H2
MCXIYJAQLSIGCS-UHFFFAOYSA-N
N-(4-bromophenyl)oxan-4-amine undergoes several types of chemical reactions:
The mechanism of action for N-(4-bromophenyl)oxan-4-amine involves its interaction with biological targets at the molecular level. The bromophenyl group can engage with specific enzymes or receptors, potentially modulating their activity. The oxan-4-amino moiety may facilitate binding to biological targets, influencing pharmacological effects.
N-(4-bromophenyl)oxan-4-amine has several scientific applications:
This compound's unique structure and reactivity make it a valuable subject for further research in medicinal chemistry and materials science, potentially leading to novel therapeutic agents or industrial applications.
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5